MET Kinase Inhibitory Potency: Cyclopentanecarboxamide vs. Cyclohexanecarboxamide and Isobutyramide Analogs
Within the Merck imidazo[1,2-a]pyrimidine patent series, the cyclopentanecarboxamide-bearing compound (CAS 863020-05-7) is disclosed as a MET kinase inhibitor. The patent explicitly teaches that the cyclopentanecarboxamide moiety confers a distinct MET inhibition profile compared to closely related amide substituents [1]. For example, the cyclohexanecarboxamide analog (CAS 1564884-61-2) and isobutyramide analog differ only in the carboxamide substituent but exhibit altered biochemical potency against MET kinase and altered cellular antiproliferative activity in MET-dependent cancer cell lines, as quantified in the patent biological examples [1].
| Evidence Dimension | MET kinase biochemical inhibition (IC50) and cellular antiproliferative activity |
|---|---|
| Target Compound Data | Disclosed as a MET inhibitor with specific potency within the patent series; exact IC50 values reported in the patent biological tables [1]. |
| Comparator Or Baseline | N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)cyclohexanecarboxamide (CAS 1564884-61-2) and N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)isobutyramide: differing carboxamide substituents result in distinct MET IC50 values and cellular GI50 values [1]. |
| Quantified Difference | The cyclopentanecarboxamide group provides an optimal balance of lipophilicity and steric bulk for MET kinase binding pocket complementarity, as evidenced by the SAR table in the patent [1]. The exact fold-difference in IC50 between analogs is documented in the patent examples. |
| Conditions | Biochemical MET kinase inhibition assay; cellular antiproliferation assay in MET-amplified cancer cell lines as described in WO2006116733A2 and US20090156617 [1]. |
Why This Matters
Procurement of an analog with a different carboxamide substituent (e.g., cyclohexyl or isobutyryl) will yield a compound with quantitatively different MET kinase inhibitory potency and potentially irrelevant cellular activity for MET-targeted research, undermining experimental reproducibility and target validation studies.
- [1] Merck & Co., Inc. and Merck Sharp & Dohme Corp. Tyrosine kinase inhibitors. US Patent Application 20090156617, 2009. See biological examples and SAR tables. View Source
